![molecular formula C12H12N2O B2637612 N-[4-(1-cyanoethyl)phenyl]prop-2-enamide CAS No. 2459725-70-1](/img/structure/B2637612.png)
N-[4-(1-cyanoethyl)phenyl]prop-2-enamide
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Description
Scientific Research Applications
Structural Analysis and Molecular Interactions:
- Certain analogs of the compound, like those studied by Ghosh et al. (2000), exhibit potent inhibition of Bruton's tyrosine kinase (BTK). Their molecular structures display similar hydrogen-bonding networks and crystal packing, with variations in intermolecular interactions and crystal lattice formation due to differences in molecular orientation and hydrogen bonding capabilities (Ghosh et al., 2000).
- Ultrasonic studies have been conducted to understand the molecular interactions of similar compounds in solutions. Parameters like adiabatic compressibility, intermolecular free length, and internal pressure were studied to deduce the nature of solute-solvent and solvent-solvent interactions (Tekade et al., 2015).
Chemical Synthesis and Modification:
- N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide was synthesized via a multicomponent Ugi reaction. The structure of this newly synthesized derivative was characterized using various analytical techniques (Ganesh et al., 2016).
- Kumar et al. (2013) reported an efficient route to synthesize 2,4,5-trisubstituted thiazoles via a chemoselective thionation-cyclization of functionalized enamides, highlighting the compound's versatility in facilitating the synthesis of complex heterocyclic structures (Kumar et al., 2013).
Potential Biological Applications:
- Some derivatives of the compound have been studied for their antibacterial efficacy against gram-positive bacteria, mycobacterial strains, and their viability on cancer and primary mammalian cell lines, showing promising biological activity (Strharsky et al., 2022).
- The compound's analogs have been evaluated for anticonvulsant activity in various rodent models, revealing the influence of substitution on the phenyl ring on the compound's pharmacological properties (Gunia-Krzyżak et al., 2017).
properties
IUPAC Name |
N-[4-(1-cyanoethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-3-12(15)14-11-6-4-10(5-7-11)9(2)8-13/h3-7,9H,1H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFDBDRRIDVHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-cyanoethyl)phenyl]prop-2-enamide |
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